Z-Ile-pro-OH
Overview
Description
This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ile-pro-OH can be synthesized through the reaction of Z-Ile-OSU (N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) with L-proline in the presence of triethylamine (TEA) in N,N-dimethylformamide (DMF) at ambient temperature for 72 hours . The reaction yields this compound with an 82% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard peptide coupling techniques using protected amino acids and coupling reagents. The process may be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-Ile-pro-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the constituent amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, forming oxidation products.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions, yielding the free dipeptide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the Z protecting group.
Major Products Formed
Hydrolysis: Isoleucine and proline.
Oxidation: Oxidized derivatives of the dipeptide.
Substitution: Free dipeptide (Ile-Pro-OH).
Scientific Research Applications
Z-Ile-pro-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Z-Ile-pro-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, similar dipeptides like Ile-Pro-Pro have been shown to inhibit angiotensin-converting enzyme (ACE) activity, leading to antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH)
- N-benzyloxycarbonyl-L-leucyl-L-proline (Z-Leu-Pro-OH)
- N-benzyloxycarbonyl-L-alanyl-L-proline (Z-Ala-Pro-OH)
Uniqueness
Z-Ile-pro-OH is unique due to its specific combination of isoleucine and proline, which imparts distinct physicochemical properties and biological activities. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection and functionalization, making it a versatile compound in peptide synthesis and research.
Properties
IUPAC Name |
1-[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-3-13(2)16(17(22)21-11-7-10-15(21)18(23)24)20-19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHKUUPJNVPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318675 | |
Record name | Z-Ile-Pro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-37-5 | |
Record name | NSC333754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Ile-Pro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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